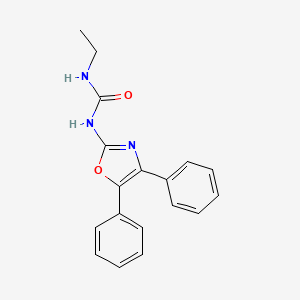
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 4,5-diphenyl-2-oxazolyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- typically involves the reaction of 4,5-diphenyl-2-oxazolylamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4,5-diphenyl-2-oxazolylamine} + \text{ethyl isocyanate} \rightarrow \text{Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl-} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the ethyl group or the oxazolyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted urea compounds.
Scientific Research Applications
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazolyl group plays a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-N’-phenylurea
- N-(3-chlorophenyl)-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea
Uniqueness
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the oxazolyl and ethyl groups provides distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
35629-54-0 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C18H17N3O2/c1-2-19-17(22)21-18-20-15(13-9-5-3-6-10-13)16(23-18)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,20,21,22) |
InChI Key |
FFMFKSDUIGJKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
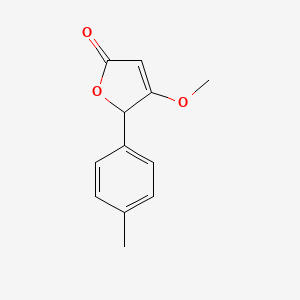
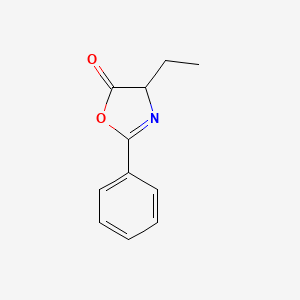

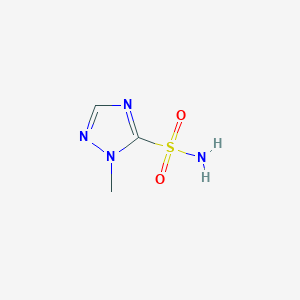
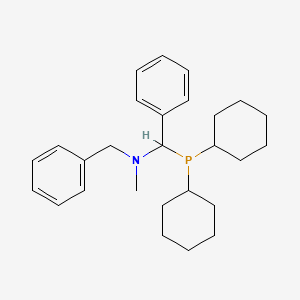

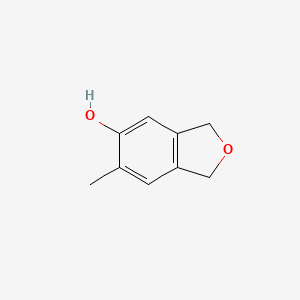
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
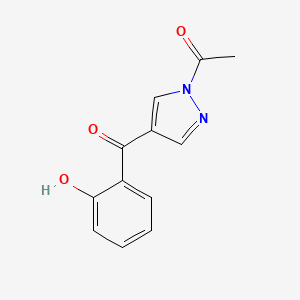
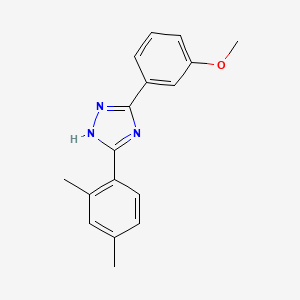
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
